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Introduction
AX20017 is a potent and highly selective inhibitor of Protein Kinase G (PknG), a critical

virulence factor for Mycobacterium tuberculosis (M. tb).[1] Pathogenic mycobacteria, including

M. tb and M. bovis Bacillus Calmette-Guérin (BCG), have evolved mechanisms to survive and

replicate within host macrophages by preventing the fusion of their phagosome with

lysosomes.[2][3] PknG plays a pivotal role in this process by blocking phagosome-lysosome

fusion, thereby allowing the bacteria to evade degradation.[2][4] AX20017 targets the ATP-

binding site of the PknG kinase domain, and its application in macrophage infection models

leads to the effective delivery of mycobacteria to lysosomes and their subsequent killing.[1][2]

These application notes provide detailed protocols for utilizing AX20017 in in vitro macrophage

infection models to study mycobacterial pathogenesis and evaluate potential anti-tubercular

agents.
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Macrophag
e Type

Mycobacter
ial Strain

AX20017
Concentrati
on (µM)

Incubation
Time

Effect on
Bacterial
Burden

Reference

Resting

Macrophages
M. bovis BCG 20 Not specified

40%

reduction
[5]

Activated

Macrophages
M. bovis BCG 20 Not specified

54%

reduction
[5]

Table 2: Cytotoxicity and Phagocytic Activity of AX20017
Cell Line Assay

AX20017
Concentration

Observation Reference

Differentiated

THP-1
MTT Assay Not specified

No cytotoxicity

observed
[2]

J774.1 MTT Assay > 2 µM

Cytotoxicity

observed with

other inhibitors,

but not specified

for AX20017

[2]

Differentiated

THP-1

Phagocytosis

Assay

High

concentrations

Slight decrease

in phagocytic

activity

[2]

J774.1
Phagocytosis

Assay
Not specified

No significant

reduction in

phagocytic

activity

[2]

Experimental Protocols
Preparation of Macrophages
This protocol describes the culture and differentiation of THP-1 human monocytic cells and the

maintenance of the J774.1 murine macrophage cell line, both commonly used in mycobacterial

infection studies.
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1.1. THP-1 Cell Culture and Differentiation:

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2

mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Cell Seeding: Seed THP-1 monocytes at a density of 5 x 105 cells/mL in a suitable culture

vessel.

Differentiation: To differentiate monocytes into macrophage-like cells, add Phorbol 12-

myristate 13-acetate (PMA) to a final concentration of 25-100 ng/mL.

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. Adherent,

differentiated macrophages will be visible.

Resting Phase: After differentiation, replace the PMA-containing medium with fresh culture

medium and rest the cells for 24 hours before infection.

1.2. J774.1 Cell Culture:

Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Cell Seeding: Seed J774.1 cells at a density of 2 x 105 cells/mL.

Incubation: Culture the cells at 37°C in a 5% CO2 incubator. Cells should be passaged when

they reach 80-90% confluency.

Preparation of Mycobacterial Cultures
This protocol outlines the preparation of mycobacterial cultures for macrophage infection.

Note:M. tuberculosis is a BSL-3 pathogen and must be handled in appropriate containment

facilities.

Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-

Albumin-Dextrose-Catalase) and 0.05% Tween 80.

Inoculation: Inoculate the broth with a frozen stock of the desired mycobacterial strain (e.g.,

M. tuberculosis H37Rv, M. bovis BCG).
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Incubation: Grow the culture at 37°C with gentle shaking until it reaches the mid-logarithmic

phase (OD600 of 0.6-0.8).

Preparation for Infection:

Pellet the bacteria by centrifugation.

Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS).

Resuspend the pellet in macrophage culture medium without antibiotics.

To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge

needle several times or sonicate briefly.

Estimate the bacterial concentration by measuring the OD600 (an OD600 of 1.0 is

approximately 3 x 108 bacteria/mL for M. tb).[6]

Macrophage Infection Protocol
This protocol details the steps for infecting macrophages with mycobacteria and subsequent

treatment with AX20017.

Cell Seeding: Seed differentiated THP-1 or J774.1 cells in appropriate culture plates (e.g.,

24-well plates for CFU assays, chamber slides for microscopy) at a density that will result in

a confluent monolayer on the day of infection.

Infection:

Remove the culture medium from the macrophages and replace it with fresh medium

containing the prepared mycobacterial suspension at a Multiplicity of Infection (MOI) of 10.

[2]

Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.[7]

Removal of Extracellular Bacteria:

After the 4-hour incubation, aspirate the medium and wash the cells three times with warm

PBS to remove extracellular bacteria.[8]
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Add fresh culture medium containing Amikacin (200 µg/mL) and incubate for 2 hours to kill

any remaining extracellular bacteria.

AX20017 Treatment:

Wash the cells again with PBS to remove the Amikacin.

Add fresh culture medium containing the desired concentration of AX20017 (e.g., 10 µM).

[2] Include a vehicle control (e.g., DMSO).

Incubate for the desired time points (e.g., 24, 48, 72 hours).

Assessment of Intracellular Bacterial Survival
This protocol describes how to quantify the number of viable intracellular bacteria.

Cell Lysis: At each time point, wash the cells with PBS and lyse the macrophages with 0.1%

Triton X-100 or Saponin in sterile water for 10 minutes.

Serial Dilutions: Prepare serial dilutions of the cell lysates in Middlebrook 7H9 broth with

0.05% Tween 80.

Plating: Plate the dilutions onto Middlebrook 7H10 agar plates supplemented with 10%

OADC.

Incubation: Incubate the plates at 37°C for 3-4 weeks.

Colony Forming Unit (CFU) Counting: Count the number of colonies to determine the CFU

per milliliter.

Phagosome-Lysosome Fusion Assay
This protocol allows for the visualization of phagosome-lysosome fusion.

Cell Seeding: Seed macrophages on glass coverslips or in chamber slides.

Infection and Treatment: Infect the cells with GFP-expressing mycobacteria and treat with

AX20017 as described in Protocol 3.
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Immunofluorescence Staining:

At the desired time point (e.g., 90 minutes post-treatment), fix the cells with 4%

paraformaldehyde.[2]

Permeabilize the cells with 0.1% Triton X-100.

Block with a suitable blocking buffer (e.g., PBS with 1% BSA).

Incubate with a primary antibody against a lysosomal marker, such as LAMP-1.

Wash and incubate with a fluorescently-labeled secondary antibody.

Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

Microscopy: Visualize the cells using a confocal microscope. Co-localization of the GFP-

expressing bacteria with the LAMP-1 signal indicates phagosome-lysosome fusion.
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Caption: Signaling pathway of AX20017 in macrophages.
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Caption: Experimental workflow for macrophage infection assays with AX20017.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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